2-methoxy-5-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}benzamide
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Overview
Description
2-methoxy-5-{2-thia-5-azabicyclo[221]heptane-5-sulfonyl}benzamide is a complex organic compound with a unique structure that includes a bicyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to introduce the sulfonyl and benzamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-methoxy-5-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-methoxy-5-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The bicyclic ring system and functional groups allow it to bind to specific sites, modulating the activity of the target. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate
- (1S,4S)-2-Thia-5-(t-butoxycarbonyl)-5-azabicyclo[2.2.1]heptane
- 2-Thia-5-azabicyclo[2.2.1]heptane-5-carboxylic acid, 3-oxo-, (4-nitrophenyl)methyl ester
Uniqueness
2-methoxy-5-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}benzamide stands out due to its specific combination of functional groups and the presence of the sulfonyl and benzamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methoxy-5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S2/c1-19-12-3-2-10(5-11(12)13(14)16)21(17,18)15-6-9-4-8(15)7-20-9/h2-3,5,8-9H,4,6-7H2,1H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNYKJCXJCCRDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC3CC2CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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